1-(2-Ethoxyethyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(2-Ethoxyethyl)-4,5-dihydro-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 1-(2-ethoxyethyl)amine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products:
Scientific Research Applications
1-(2-Ethoxyethyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The ethoxyethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The imidazole ring can interact with various biomolecules, influencing their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
- 1-(2-Methoxyethyl)-4,5-dihydro-1H-imidazole
- 1-(2-Propoxyethyl)-4,5-dihydro-1H-imidazole
- 1-(2-Butoxyethyl)-4,5-dihydro-1H-imidazole
Comparison: 1-(2-Ethoxyethyl)-4,5-dihydro-1H-imidazole is unique due to its specific ethoxyethyl group, which imparts distinct chemical and biological properties compared to its analogs. The length and nature of the alkoxy group can significantly influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxyethyl group provides a balance between hydrophilicity and lipophilicity, enhancing the compound’s versatility in various applications.
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C7H14N2O/c1-2-10-6-5-9-4-3-8-7-9/h7H,2-6H2,1H3 |
InChI Key |
HHWJDIFNKCHHTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCN=C1 |
Origin of Product |
United States |
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